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Compound of Interest

Compound Name: GSK269962A hydrochloride

Cat. No.: B2721748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein

kinase (ROCK). This technical guide provides a comprehensive overview of its chemical

structure, physicochemical properties, and pharmacological characteristics. Detailed

experimental protocols for key assays and visualizations of its mechanism of action and

experimental workflows are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties
GSK269962A is a synthetic organic compound belonging to the aminofurazan-

azabenzimidazole class of molecules.[1] Its chemical identity and key physicochemical

properties are summarized in the tables below.
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Identifier Value

IUPAC Name

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-

1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-

(morpholin-4-yl)ethoxy]benzamide

SMILES

CCN1C2=C(C=NC(OC3=CC(NC(=O)C4=CC=C

(OCCN5CCOCC5)C=C4)=CC=C3)=C2)N=C1C

6=NON=C6N

Molecular Formula C₂₉H₃₀N₈O₅

CAS Number 850664-21-0

Physicochemical Data
Property Value

Molecular Weight 570.6 g/mol

Solubility
DMSO: 100 mg/mL (164.72 mM)[2][3]; Ethanol:

28 mg/mL[2]; Water: Insoluble[2][3]

Purity ≥98% (HPLC)

Pharmacological Properties and Mechanism of
Action
GSK269962A is a highly potent inhibitor of both ROCK1 and ROCK2 isoforms, demonstrating

significant selectivity over a panel of other serine/threonine kinases.[4][5] Its inhibitory activity

on ROCK leads to a range of biological effects, including vasodilation, anti-inflammatory

responses, and inhibition of cancer cell proliferation.[1][4][5]

Potency and Selectivity
The inhibitory potency of GSK269962A against ROCK and other kinases is detailed below.
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Target IC₅₀ (nM)

ROCK1 1.6[4][5][6]

ROCK2 4[4][5][6]

MSK1 49[2][5]

RSK1 132[2][3]

GSK269962A exhibits over 30-fold selectivity for ROCK compared to a panel of other

serine/threonine kinases.[4][5]

Mechanism of Action: ROCK Signaling Pathway
Inhibition
GSK269962A exerts its effects by inhibiting the ROCK signaling pathway. ROCK is a key

downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role

in regulating cellular processes such as actin cytoskeleton organization, cell adhesion,

migration, and proliferation. In cancer, this pathway is often dysregulated. GSK269962A has

been shown to block the ROCK1/c-Raf/ERK signaling pathway in acute myeloid leukemia

(AML) cells, leading to cell cycle arrest and apoptosis.[5][7]
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Inhibition of the ROCK1/c-Raf/ERK signaling pathway by GSK269962A.
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Key Experiments and Protocols
This section details the methodologies for several key experiments used to characterize the

activity of GSK269962A.

In Vitro Kinase Assay (IC₅₀ Determination)
This protocol describes a cell-free assay to determine the half-maximal inhibitory concentration

(IC₅₀) of GSK269962A against ROCK1 and ROCK2.

Methodology:

Enzyme and Substrate Preparation: Purified recombinant human ROCK1 or ROCK2 enzyme

and a suitable peptide substrate (e.g., Biotin-Ahx-AKRRLSSLRA-CONH2) are prepared in

assay buffer.[8]

Compound Dilution: GSK269962A is serially diluted in 100% DMSO to create a range of

concentrations (e.g., 11-point dilution series from 10 µM to 0.2 nM).[8]

Assay Reaction: The kinase reaction is initiated by incubating the enzyme, substrate, ³³P-

ATP, and the test compound at various concentrations.

Signal Detection: The incorporation of ³³P into the peptide substrate is quantified using a

scintillation proximity assay with streptavidin-coated beads.[8]

Data Analysis: The data are normalized to high (no inhibitor) and low (no enzyme) controls.

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic

equation.[8]
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Workflow for determining the IC₅₀ of GSK269962A in a kinase assay.

Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of GSK269962A on the proliferation of cancer cell

lines.

Methodology:

Cell Seeding: AML cells are seeded in 96-well plates at a density of 10,000 cells per well.[5]

Compound Treatment: Cells are treated with various concentrations of GSK269962A for 72

hours.[5]

CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and

incubated for 2 hours at 37°C.[5]
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Absorbance Measurement: The optical density (OD) at 450 nm is measured using a

microplate reader.

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control.

Vasorelaxation Assay
This ex vivo assay measures the ability of GSK269962A to induce relaxation in pre-constricted

blood vessels.

Methodology:

Tissue Preparation: Rat aortic rings are isolated and mounted in organ tissue baths

containing Krebs-Henseleit buffer.

Pre-constriction: The aortic rings are pre-constricted with a submaximal concentration of

phenylephrine.

Compound Addition: GSK269962A is cumulatively added to the tissue bath to generate a

concentration-response curve.

Tension Measurement: Changes in isometric tension are recorded.

Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction,

and the IC₅₀ for vasorelaxation is calculated. GSK269962A induces vasorelaxation in

preconstricted rat aorta with an IC₅₀ of 35 nM.[1][4]

In Vivo Hypertension Model
This protocol evaluates the antihypertensive effects of GSK269962A in a spontaneously

hypertensive rat (SHR) model.

Methodology:

Animal Model: Spontaneously hypertensive rats (SHRs) are used as a model of essential

hypertension.[4]
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Compound Administration: GSK269962A is administered orally via gavage at various doses

(e.g., 0.3, 1, and 3 mg/kg).[4]

Blood Pressure Measurement: Systemic blood pressure is monitored over time, typically

using a tail-cuff method or telemetry. The maximal effect on blood pressure is observed

approximately 2 hours after oral administration.[2][8]

Data Analysis: The dose-dependent reduction in blood pressure is quantified and compared

to a vehicle control group. Oral administration of GSK269962A produced a significant dose-

dependent reduction of systemic blood pressure in spontaneously hypertensive rats.[2][8]
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Experimental workflow for evaluating the antihypertensive effects of GSK269962A.

Conclusion
GSK269962A is a valuable research tool for investigating the roles of ROCK signaling in

various physiological and pathological processes. Its high potency and selectivity make it a

suitable candidate for further preclinical and clinical development as a therapeutic agent for

cardiovascular diseases, inflammatory disorders, and cancer. The data and protocols

presented in this guide are intended to support and facilitate these research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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